N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide
Description
N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide: is a complex organic compound characterized by its unique structure, which includes a cyanocyclohexyl group and a trifluoromethyl-dihydropyridazinyl moiety
Properties
Molecular Formula |
C15H17F3N4O2 |
|---|---|
Molecular Weight |
342.32 g/mol |
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide |
InChI |
InChI=1S/C15H17F3N4O2/c1-10(13(24)20-14(9-19)7-3-2-4-8-14)22-12(23)6-5-11(21-22)15(16,17)18/h5-6,10H,2-4,7-8H2,1H3,(H,20,24) |
InChI Key |
DTOGEFFQNMEOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1(CCCCC1)C#N)N2C(=O)C=CC(=N2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide typically involves multiple steps:
Formation of the cyanocyclohexyl group: This can be achieved through the reaction of cyclohexanone with cyanide sources under basic conditions.
Synthesis of the dihydropyridazinyl moiety: This involves the cyclization of appropriate precursors in the presence of trifluoromethylating agents.
Coupling of the two moieties: The final step involves the coupling of the cyanocyclohexyl group with the dihydropyridazinyl moiety under amide-forming conditions, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl and dihydropyridazinyl moieties.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Amines are the primary products.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, while the cyanocyclohexyl group may facilitate its transport across biological membranes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-[6-oxo-3-(methyl)-1,6-dihydropyridazin-1-yl]propanamide
- N-(1-cyanocyclohexyl)-2-[6-oxo-3-(chloromethyl)-1,6-dihydropyridazin-1-yl]propanamide
Uniqueness
The presence of the trifluoromethyl group in N-(1-cyanocyclohexyl)-2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanamide distinguishes it from similar compounds, providing unique electronic properties and enhancing its potential interactions with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
